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4-Amino-4-methylpentanamide

Cat. No.: B13968749
M. Wt: 130.19 g/mol
InChI Key: ZVRGGAPCJBKRHP-UHFFFAOYSA-N
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Description

Contextualization within Amide Functional Group Chemistry

Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a nitrogen-containing substituent. lookchem.com The amide bond, a covalent bond between the carbonyl carbon and the nitrogen atom, is a cornerstone of peptide and protein chemistry. nih.govhongglory.com Unlike amines, which are typically basic, the nitrogen atom in an amide is significantly less basic due to the electron-withdrawing nature of the adjacent carbonyl group. lookchem.com This electronic feature imparts a planar geometry and restricted rotation around the C-N bond, which has profound implications for the three-dimensional structure of larger molecules like proteins. lookchem.com

4-Amino-4-methylpentanamide features a primary amide group, where the carbonyl carbon is bonded to an -NH2 group. The presence of both an amino group and an amide group within the same molecule introduces a unique chemical character, combining the properties of both functional groups.

Role of Amines and Amides in Organic Synthesis and Biological Systems

Amines and amides are ubiquitous in nature and are fundamental to the chemistry of life. Amino acids, the monomers of proteins, contain both an amine and a carboxylic acid group, and they link together via amide bonds (peptide bonds) to form polypeptides. nih.govhongglory.com The diverse side chains of amino acids, along with the structural rigidity of the peptide backbone, give rise to the vast array of protein structures and functions. hongglory.com

In organic synthesis, amines are versatile nucleophiles and bases, participating in a wide range of reactions. Amides, while less reactive than amines, can be transformed into various other functional groups. smolecule.com The synthesis of amides is a crucial reaction in organic chemistry, often achieved by reacting a carboxylic acid or its derivative with an amine. smolecule.com

Overview of Research Trajectories for Small Amino Amide Scaffolds

Small molecules containing amino amide scaffolds have garnered significant attention in medicinal chemistry and drug discovery. These structures can mimic peptide fragments and interact with biological targets such as enzymes and receptors. For instance, derivatives of amino amides have been investigated as enzyme inhibitors, demonstrating the potential of this scaffold in developing new therapeutic agents.

Research into small amino amide scaffolds often explores how modifications to the structure, such as the introduction of different substituents or the alteration of stereochemistry, affect biological activity. This structure-activity relationship (SAR) analysis is a critical component of drug development.

While specific research on this compound is limited, the study of its isomers and derivatives provides valuable insights into the potential applications of this chemical scaffold. For example, the isomer (S)-2-amino-4-methylpentanamide, derived from the amino acid L-leucine, has been used to study enzyme kinetics and as a precursor for the synthesis of γ-secretase modulators, which are relevant in Alzheimer's disease research. This highlights the potential for small amino amides to serve as key intermediates in the synthesis of complex and biologically active molecules.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available, its chemical and physical properties can be predicted based on its structure. The table below presents computed properties for a closely related derivative, 4-amino-N,N-diethyl-4-methylpentanamide, to provide an illustrative example of the data relevant to this class of compounds.

PropertyValue (for 4-amino-N,N-diethyl-4-methylpentanamide)Source
Molecular FormulaC10H22N2O nih.gov
Molecular Weight186.29 g/mol nih.gov
IUPAC Name4-amino-N,N-diethyl-4-methylpentanamide nih.gov
SMILESCCN(CC)C(=O)CCC(C)(C)N nih.gov
InChIInChI=1S/C10H22N2O/c1-5-12(6-2)9(13)7-8-10(3,4)11/h5-8,11H2,1-4H3 nih.gov
InChIKeyCVFPTKMXXKNWHC-UHFFFAOYSA-N nih.gov

Synthesis of Amino Amides

The synthesis of amino amides can be approached through several methods. A common strategy involves the coupling of an amino-protected carboxylic acid with an amine, followed by deprotection of the amino group. Alternatively, an amine can be reacted with a carboxylic acid derivative that contains a protected amino group.

For the synthesis of a compound like this compound, a potential route could involve the amidation of 4-amino-4-methylpentanoic acid. However, controlling the reactivity of the amino group during the amidation of the carboxylic acid would be a key challenge.

Enzymatic methods are also emerging as powerful tools for the synthesis of amides, offering high selectivity and milder reaction conditions. Lipases, for example, can catalyze the formation of amide bonds.

Research Applications of Related Amino Amide Scaffolds

While direct research on this compound is scarce, the applications of its isomers and derivatives are well-documented, providing a glimpse into its potential utility.

Enzyme Inhibition

Derivatives of amino amides have shown promise as enzyme inhibitors. For example, studies on (S)-2-amino-4-methylpentanamide have explored its inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-4), which is a target for type 2 diabetes therapies. Ureidoamides derived from primaquine (B1584692) and amino acids, including a 4-methylpentanamide (B178914) moiety, have been investigated for their antimicrobial and antibiofilm activities. nih.govtandfonline.com

Building Blocks in Synthesis

Amino amides serve as valuable building blocks in the synthesis of more complex molecules. Their bifunctional nature allows for sequential or orthogonal reactions at the amine and amide groups. The isomer (S)-2-amino-4-methylpentanamide has been used as a precursor for γ-secretase modulators.

The following table summarizes research findings for derivatives of 4-methylpentanamide, illustrating the types of applications and findings associated with this structural class.

Compound DerivativeResearch FocusKey FindingSource
(S)-2-amino-4-methylpentanamideEnzyme KineticsUsed to study the mechanism of leucine (B10760876) aminopeptidase (B13392206) (LAP).
(S)-2-amino-4-methylpentanamideDrug DevelopmentServed as a precursor for γ-secretase modulators for potential Alzheimer's disease treatment.
N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamideAntimicrobial ActivityShowed antibacterial activity against S. aureus strains. nih.govtandfonline.com
(S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acidDrug DeliveryInvestigated for its potential in drug delivery systems, particularly for pulmonary delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13968749 4-Amino-4-methylpentanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,8)4-3-5(7)9/h3-4,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGGAPCJBKRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 4 Methylpentanamide and Analogues

Direct Amidation Strategies

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule, representing the most atom-economical approach to amide synthesis. These methods can be broadly categorized into thermal processes and more contemporary catalytic approaches.

Conventional Thermal Amidation Processes

The simplest method for direct amidation is the thermal condensation of a carboxylic acid and an amine. This process typically requires high temperatures, often in the range of 160-200°C, to drive the dehydration reaction and remove the water byproduct, thereby shifting the equilibrium towards the amide product.

However, these harsh conditions present significant drawbacks. For substrates with sensitive functional groups or stereocenters, the high temperatures can lead to decomposition, side reactions, and racemization. While effective for simple, robust molecules, the application of conventional thermal amidation to more complex or sterically hindered substrates like 4-amino-4-methylpentanoic acid is generally limited due to low yields and potential for degradation.

Catalytic Approaches to Amide Bond Formation

To circumvent the limitations of high-temperature thermal amidation, various catalytic systems have been developed to facilitate the reaction under milder conditions. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Boron- and metal-based catalysts are particularly prominent in this field. researchgate.net

Boron-based reagents, including boric acid, boronic acids, and borate esters, are effective catalysts for direct amidation. nih.gov These systems are valued for their ability to promote amide formation at lower temperatures, typically through azeotropic reflux to remove water. nih.gov

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. Initially, it was proposed that the reaction proceeds through a simple monomeric acyloxyboron intermediate, which is then attacked by the amine. However, recent studies suggest a more complex mechanism is at play. nih.govrsc.orgdntb.gov.ua Evidence now points towards pathways involving dimeric B-X-B motifs (where X can be O or NR). rsc.org These dimeric structures are believed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile, effectively orchestrating its delivery to the carbonyl group. rsc.org This cooperative action is thought to be more energetically favorable than the previously accepted mechanism. rsc.org Borinic acids, in contrast, have been shown to be incompetent as catalysts because they tend to form unreactive complexes or undergo protodeboronation to the corresponding boronic acids. nih.gov

Borate esters, such as B(OCH₂CF₃)₃, have demonstrated particular efficacy in the amidation of unprotected amino acids, a challenging transformation due to the zwitterionic nature of the substrates. nih.gov These catalysts have proven more effective than many Group (IV) metal catalysts for sterically hindered amino acids. nih.gov

Table 1: Comparison of Selected Boron-Based Catalysts for Amidation

Catalyst TypeExampleTypical ConditionsAdvantagesLimitations
Boric AcidB(OH)₃Reflux in toluene with Dean-Stark trapInexpensive, readily availableGenerally requires higher temperatures than other boron catalysts
Boronic AcidArB(OH)₂Reflux in various solvents (e.g., CH₂Cl₂, Toluene) with molecular sievesEffective for a range of substrates, including some amino acids researchgate.netCan be inhibited by certain substrates like 2-aminopyridine chemrxiv.org
Borate EsterB(OCH₂CF₃)₃Reflux in TAME with Dean-Stark trapHighly effective for hindered and unprotected amino acids nih.govHigher cost compared to boric acid

Transition metals, particularly from Group (IV) such as titanium and zirconium, have emerged as powerful catalysts for direct amide synthesis. nih.govorgsyn.org Compounds like titanium(IV) isopropoxide (Ti(O-iPr)₄), titanium(IV) chloride (TiCl₄), titanium(IV) fluoride (TiF₄), and zirconium(IV) chloride (ZrCl₄) can effectively catalyze the amidation of both aliphatic and aromatic carboxylic acids. rsc.orgresearchgate.netresearchgate.netrsc.org

The general mechanism involves the Lewis acidic metal center coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. For instance, ZrCl₄-catalyzed amidation proceeds under relatively mild conditions (e.g., reflux in THF) and has been shown to preserve the enantiopurity of chiral starting materials. orgsyn.orgresearchgate.net TiF₄ has also been reported as an efficient catalyst that works well for N-protected amino acids in refluxing toluene. rsc.orgresearchgate.net

While effective for many substrates, the performance of these catalysts can vary with steric hindrance. For example, Ti(O-iPr)₄ is an excellent, cost-effective catalyst for reactive amino acids but is significantly less effective for more sterically hindered ones. nih.gov In such challenging cases, boron-based catalysts often provide superior results. nih.gov Recent studies on Zr-catalyzed amidations suggest that zirconium oxo clusters, formed in situ from common zirconium salts, are likely the active catalytic species. nih.gov

Table 2: Performance of Group (IV) Metal Catalysts in Direct Amidation

CatalystTypical ConditionsSubstrate ScopeKey Findings
Ti(O-iPr)₄Reflux in THF or tolueneBroad; effective for primary and secondary amines researchgate.netCost-effective, but less efficient for sterically hindered amino acids nih.gov
ZrCl₄Reflux in THF with molecular sievesBroad; suitable for scale-up and conserves enantiopurity researchgate.netorgsyn.orgActive species may be zirconium oxo clusters formed in situ nih.gov
TiF₄Reflux in tolueneEffective for aromatic, aliphatic, and N-protected amino acids rsc.orgrsc.orgProvides high yields (60-99%) for a variety of substrates rsc.org

Coupling Reagent-Mediated Synthetic Pathways

When direct amidation is not feasible, the use of stoichiometric coupling reagents is a common alternative. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Carbodiimide-Based Coupling Methodologies (e.g., DCC, EDC)

Carbodiimides are among the most widely used coupling reagents in organic synthesis, particularly for peptide bond formation. bachem.com N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are two prominent examples. creative-peptides.comgbiosciences.com

The reaction mechanism begins with the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orglibretexts.org This intermediate can then be attacked by the amine nucleophile to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU). creative-peptides.comwikipedia.org

A significant challenge in carbodiimide-mediated couplings, especially with sterically hindered substrates, is a competing side reaction where the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration. wikipedia.orgthieme-connect.denih.gov This rearrangement produces a stable and unreactive N-acylurea, which reduces the yield of the desired amide and can be difficult to separate from the product. thieme-connect.denih.gov

To mitigate N-acylurea formation and also to suppress racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed. gbiosciences.compeptide.com These additives react with the O-acylisourea intermediate faster than it can rearrange, converting it into a more stable, yet still reactive, activated ester (e.g., an HOBt-ester or NHS-ester). gbiosciences.compeptide.com This active ester then reacts with the amine to form the amide bond cleanly. peptide.comresearchgate.net

DCC is highly effective but produces dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and is typically removed by filtration. bachem.com This can be advantageous in solution-phase synthesis but problematic in solid-phase applications. bachem.com EDC, often used as its hydrochloride salt, is water-soluble, as is its corresponding urea byproduct. gbiosciences.compeptide.com This property allows for a simple aqueous workup to remove excess reagent and the byproduct, making EDC a preferred choice for many applications, including the conjugation of biomolecules. gbiosciences.compeptide.comnih.gov

Table 3: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveFull NameRole and Properties
DCCN,N'-DicyclohexylcarbodiimideCoupling reagent. Byproduct (DCU) is insoluble in most organic solvents. bachem.com
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble coupling reagent. Allows for easy aqueous workup. peptide.com
HOBt1-HydroxybenzotriazoleAdditive used to suppress racemization and N-acylurea formation. peptide.com
NHSN-HydroxysuccinimideAdditive that forms a stable, amine-reactive NHS-ester intermediate. gbiosciences.com

Auxiliary-Assisted Amidation Protocols (e.g., N-Hydroxysuccinimide)

The use of activating agents is a common strategy to facilitate the formation of an amide bond between a carboxylic acid and an amine, which can otherwise be a challenging transformation. N-Hydroxysuccinimide (NHS) is a widely employed auxiliary that reacts with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active NHS ester. This ester is then susceptible to nucleophilic attack by an amine to yield the desired amide.

The synthesis of 4-amino-4-methylpentanamide can be envisioned to start from its corresponding carboxylic acid precursor, 4-amino-4-methylpentanoic acid. The amino group of the starting material would first need to be protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. The protected carboxylic acid is then activated with NHS and a coupling agent like DCC. The resulting active ester is subsequently treated with ammonia (B1221849) to furnish the protected this compound. A final deprotection step would then yield the target compound. The water-solubility of the N-hydroxysuccinimide by-product simplifies the purification of the final amide.

A generalized reaction scheme for this process is presented below:

Protection: 4-amino-4-methylpentanoic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-4-amino-4-methylpentanoic acid.

Activation: The protected carboxylic acid is then treated with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the N-hydroxysuccinimide ester.

Amidation: The activated ester is reacted with a source of ammonia, such as aqueous ammonia, to form N-Boc-4-amino-4-methylpentanamide.

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM, to give the final product, this compound.

StepReactantsReagentsProduct
14-amino-4-methylpentanoic acid(Boc)₂O, triethylamineN-Boc-4-amino-4-methylpentanoic acid
2N-Boc-4-amino-4-methylpentanoic acidN-hydroxysuccinimide, DCCN-Boc-4-amino-4-methylpentanoic acid NHS ester
3N-Boc-4-amino-4-methylpentanoic acid NHS esterAqueous AmmoniaN-Boc-4-amino-4-methylpentanamide
4N-Boc-4-amino-4-methylpentanamideTrifluoroacetic acidThis compound

Derivatization from Precursor Molecules

A straightforward approach to the synthesis of this compound is the direct amidation of its corresponding amino acid precursor, 4-amino-4-methylpentanoic acid. This method typically involves the activation of the carboxylic acid group to facilitate the reaction with ammonia. As with the NHS protocol, the amino group of the precursor must be protected to avoid self-condensation.

The general steps for this synthetic route are:

Protection of the amino group: The amino group of 4-amino-4-methylpentanoic acid is protected, for instance, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate.

Activation of the carboxylic acid: The carboxylic acid of the N-protected amino acid is activated. This can be achieved using a variety of reagents, such as thionyl chloride to form an acyl chloride, or by forming a mixed anhydride.

Amidation: The activated carboxylic acid derivative is then reacted with ammonia to form the protected amide.

Deprotection: The protecting group is removed to yield the final product. For a Cbz group, this is typically accomplished by catalytic hydrogenation.

ReagentRoleExample Conditions
Benzyl ChloroformateAmino protecting groupAqueous sodium bicarbonate, 0 °C to room temperature
Thionyl ChlorideCarboxylic acid activatorReflux
AmmoniaAmide nitrogen sourceAqueous solution
Palladium on CarbonDeprotection catalystHydrogen gas, methanol

An alternative synthetic strategy involves the construction of the target molecule from a nitrile precursor. This multi-step approach offers flexibility in the introduction of the amino and amide functionalities. A plausible route would begin with a molecule containing a nitrile group and the carbon skeleton of the target compound.

A hypothetical synthetic sequence could be:

Synthesis of the nitrile precursor: A suitable starting material, such as 4-methylpent-3-enenitrile, could undergo a hydrocyanation reaction to introduce a nitrile group at the 4-position, followed by reduction of the double bond to yield 4-cyano-4-methylpentanenitrile.

Reduction of the nitrile: The nitrile group is then selectively reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step would yield 4-amino-4-methylpentylamine.

Acylation of the amine: The resulting diamine would then need to be selectively acylated at the primary amino group derived from the nitrile. This would likely require protection of the tertiary amino group followed by acylation and deprotection. A more direct, albeit challenging, approach would be the partial hydrolysis of one of the nitrile groups to an amide, followed by reduction of the other nitrile.

A more straightforward nitrile-based synthesis would start from a precursor that already contains an ester or carboxylic acid group, for example, methyl 4-cyano-4-methylpentanoate. The nitrile group could then be reduced to the amine, which would be followed by amidation of the ester.

PrecursorKey TransformationReagentsIntermediate/Product
4-Cyano-4-methylpentanoateNitrile ReductionH₂, Raney NickelMethyl 4-amino-4-methylpentanoate
Methyl 4-amino-4-methylpentanoateAmidationNH₃, heatThis compound

The amide functionality of this compound can also be formed through the interconversion of other functional groups. For instance, one could envision a synthesis starting from a suitable precursor containing a different nitrogen-containing group that can be converted to an amide.

One such approach could involve the Hofmann rearrangement of a suitable α,β-unsaturated imide. However, a more direct and plausible route would be the derivatization of the corresponding amino acid. For example, the carboxylic acid of N-protected 4-amino-4-methylpentanoic acid could be converted to a thioester. The thioester can then be reacted with an amine source to form the amide. This method is often effective for the synthesis of sterically hindered amides.

Another potential functional group interconversion could be the partial reduction of a nitro group to a hydroxylamine, followed by a Lossen rearrangement. However, this would be a more complex and less direct route compared to the amidation of the corresponding amino acid.

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of this compound, which possesses a chiral center at the 4-position, requires a stereoselective approach. One of the most effective methods for achieving this is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

For the synthesis of an enantiomer of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine, could be employed. The synthesis would proceed as follows:

Attachment of the chiral auxiliary: The chiral auxiliary is first converted into an amide with a suitable carboxylic acid, for example, 4-methylpent-2-enoic acid.

Diastereoselective reaction: The resulting chiral α,β-unsaturated amide can then undergo a diastereoselective conjugate addition of an amine nucleophile (an aza-Michael reaction). The chiral auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer.

Removal of the chiral auxiliary: The newly formed β-amino amide is then cleaved from the chiral auxiliary, typically by hydrolysis, to yield the enantiomerically enriched β-amino acid.

Amidation: The resulting chiral amino acid is then converted to the target amide as described in previous sections.

Chiral AuxiliaryKey ReactionDiastereomeric Excess (d.e.)
(S,S)-(+)-PseudoephedrineAza-Michael AdditionOften >90%
Evans OxazolidinoneAldol or Alkylation ReactionsTypically >95%

This approach allows for the preparation of either the (R) or (S) enantiomer of this compound by selecting the appropriate enantiomer of the chiral auxiliary. The high diastereoselectivities often achieved in these reactions make this a powerful method for the synthesis of enantiomerically pure β-amino amides.

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral molecules. rug.nl Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity, making them ideal for the construction of complex chiral amines and amides. nih.gov

Several classes of enzymes are applicable to the synthesis of chiral amino amides. Key among these are transaminases for establishing the chiral amine center and nitrile hydratases or lipases for forming the amide bond.

Transaminases (TAs)

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. researchgate.net This method is one of the most powerful for the asymmetric synthesis of chiral amines. nih.gov For a target like this compound, the synthesis would involve the asymmetric amination of a precursor ketone, 4-methyl-4-oxopentanamide.

The reaction equilibrium can sometimes be unfavorable, but strategies such as using specific amino donors like L-alanine (which produces pyruvate, a readily removable byproduct) or employing a dual-enzyme system can drive the reaction to completion. nih.gov Protein engineering has been instrumental in expanding the substrate scope of ω-TAs to include bulkier ketones, which is crucial for creating quaternary stereocenters. nih.govdovepress.com

Nitrile Hydratases (NHases)

Nitrile hydratases catalyze the hydration of a nitrile group to the corresponding primary amide with high efficiency and selectivity under mild, aqueous conditions. nih.gov This enzymatic approach is particularly relevant for the final step in the synthesis of this compound from a nitrile precursor (4-amino-4-methylpentanenitrile). This method avoids the often harsh conditions and stoichiometric coupling reagents required in traditional chemical amide synthesis. researchgate.net

Other Enzymatic Methods

Amide Bond Synthetases (ABS): These ATP-dependent enzymes directly couple a carboxylic acid and an amine to form an amide bond. nih.gov Rational engineering of related enzymes, such as nitrile synthetases, has been shown to create biocatalysts that stop at the amide intermediate without proceeding to the nitrile. nih.gov

Hydrolases (e.g., Lipases, Proteases): While these enzymes typically catalyze the cleavage of amide or ester bonds, they can be used in reverse to synthesize amides. This approach often requires non-aqueous solvents or biphasic systems to shift the thermodynamic equilibrium toward synthesis over hydrolysis. manchester.ac.uk

Amine Dehydrogenases (AmDHs): Similar to transaminases, AmDHs can synthesize chiral amines via the reductive amination of a ketone, using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reductant. dovepress.com Enzyme engineering has been used to develop AmDHs with broad substrate scopes for chiral amine synthesis. nih.gov

Enzyme ClassSpecific Example/TypeApplication to AnaloguesKey Research Findings
ω-Transaminase (ω-TA) ω-TA from Vibrio fluvialis JS17Asymmetric synthesis of chiral amines from prochiral ketones.Achieved >99% enantiomeric excess (ee) for the synthesis of (S)-α-methylbenzylamine and (S)-1-methyl-3-phenylpropylamine. Product inhibition was overcome by using whole cells and removing the pyruvate byproduct. nih.gov
ω-Transaminase (ω-TA) Engineered TA from Arthrobacter sp. KNK168Industrial synthesis of Sitagliptin, a pharmaceutical with a chiral amine.An engineered variant enabled the amination of the prositagliptin ketone with a 92% isolated yield and >99.95% ee, demonstrating the power of directed evolution to handle complex substrates. dovepress.com
Nitrile Hydratase (NHase) Whole-cell E. coli expressing NHaseConversion of nitriles to primary amides.Used in an integrated chemo- and biocatalytic system to hydrate various aromatic and aliphatic nitriles, which then undergo in-situ N-arylation. nih.gov
Amine Dehydrogenase (AmDH) Engineered Phenylalanine Dehydrogenase (BbPheDH)Reductive amination of ketones to chiral amines.Mutations in the carboxylate-binding pocket expanded the substrate scope beyond α-keto acids, enabling the synthesis of various chiral amines. nih.govdovepress.com
Amide Synthetase Engineered Nitrile Synthetase BsQueCATP-dependent amide formation from a carboxylic acid.Rational engineering (K163A/R204A mutant) successfully stopped the natural catalytic cycle at the amide stage, creating a bespoke amide synthetase. nih.gov

Asymmetric Catalysis in Amino Amide Formation

Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysis), provides a powerful and versatile platform for the enantioselective synthesis of chiral molecules, including amino amides. nih.gov

Transition Metal Catalysis

The catalytic asymmetric hydrogenation of prochiral enamides or imines is a highly effective method for producing chiral amines and their derivatives. nih.gov This approach typically employs chiral phosphine ligands complexed with transition metals like rhodium, iridium, or nickel. For a molecule like this compound, a potential route could involve the asymmetric hydrogenation of a corresponding enamide or imine precursor. Research has demonstrated high enantioselectivities in the hydrogenation of β-(acylamino)acrylates to yield β-amino acid derivatives using nickel-based catalysts. nih.gov

Organocatalysis

Organocatalysis avoids the use of metals and relies on small, chiral organic molecules to induce stereoselectivity. Chiral phosphoric acids, secondary amines, and bifunctional catalysts have emerged as powerful tools in asymmetric synthesis.

A notable example relevant to the synthesis of β-amino amides is the dynamic kinetic resolution of β-formyl amides via a catalytic enantioconvergent 2-aza-Cope rearrangement. nih.gov In this process, a chiral phosphoric acid catalyzes the reaction between a racemic α-stereogenic-β-formyl amide and an allyl amine. The catalyst controls the stereochemical outcome, funneling the racemic starting material into a single product diastereomer with high enantioselectivity. nih.gov This methodology allows for the construction of complex β-amino amides from readily available precursors.

Another strategy involves iminium-ion catalysis, where a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack, a principle that has been applied on an industrial scale. nih.gov

Catalyst TypeSpecific Catalyst/SystemReaction TypeApplication to AnaloguesKey Research Findings
Chiral Phosphoric Acid (R)-TRIP catalyst2-Aza-Cope RearrangementStereoconvergent synthesis of β-amino amides from racemic β-formyl amides.Delivered products with high diastereoselectivity (up to 10:1 dr) and enantioselectivity (up to 97:3 er). The method is notable for being a non-hydrogenative dynamic kinetic resolution. nih.gov
Nickel-Phosphine Complex Ni(OAc)₂ with Binapine ligandAsymmetric HydrogenationEnantioselective hydrogenation of (Z)-β-(acylamino)acrylates.Provided access to a variety of enantiomerically pure β-amino acid derivatives with high enantioselectivities. nih.gov
Chiral Aldehyde BINOL-derived aldehydeα-functionalization of Amino EstersDirect catalytic asymmetric α-functionalization of N-unprotected amino esters via imine activation.The catalyst activates the α-C-H bond of an amine to form an enamine intermediate, enabling subsequent stereocontrolled reactions. nih.gov
Cinchona Alkaloid Derivative Quaternary ammonium (B1175870) salts from cinchona alkaloidsPhase-Transfer Catalysis (PTC)Asymmetric alkylation of enolates.These catalysts create a chiral environment for reactions such as the alkylation of glycine imine derivatives to produce α-amino acids. nih.gov

Reaction Mechanisms and Chemical Transformations of 4 Amino 4 Methylpentanamide Derivatives

Reactivity of the Amide Linkage

The amide bond, while generally stable, is susceptible to several transformative reactions, primarily centered around the electrophilic carbonyl carbon.

Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, although these reactions are typically slower than the hydrolysis of other carboxylic acid derivatives like esters. libretexts.org The process generally requires heating for extended periods. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) yield the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. chemistrysteps.comyoutube.com This forms a tetrahedral intermediate from which the amide anion is expelled. A rapid, irreversible acid-base reaction then occurs between the carboxylic acid and the strongly basic amide anion, driving the reaction to completion and forming a carboxylate salt and ammonia. chemistrysteps.comyoutube.com

ConditionReagentsProducts of 4-Amino-4-methylpentanamide HydrolysisMechanism Summary
AcidicStrong acid (e.g., H₂SO₄, HCl), H₂O, Heat4-Amino-4-methylpentanoic acid and Ammonium salt (e.g., NH₄Cl)Protonation of carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com
BasicStrong base (e.g., NaOH, KOH), H₂O, HeatSalt of 4-Amino-4-methylpentanoic acid (e.g., Sodium 4-amino-4-methylpentanoate) and Ammonia (NH₃)Nucleophilic attack by hydroxide ion, followed by elimination of the amide anion. chemistrysteps.comyoutube.com

Beyond cleavage, the amide group can be converted into other functional groups. A key transformation is the reduction of the amide to an amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the carbonyl group of the amide to a methylene (B1212753) group, which would convert this compound into 4-methylpentane-1,4-diamine (B1282607). chemistrysteps.com

Reactivity of the Amino Group

The primary amino group in this compound is a key center of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. msu.edu

The nucleophilic nature of the primary amino group allows it to react with a wide array of electrophiles, leading to various derivatives. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives (a new amide linkage).

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

In complex syntheses, it is often necessary to "protect" the amino group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. libretexts.org This involves converting the amine into a less reactive derivative, such as a carbamate (B1207046) (e.g., Boc or Cbz group), which can be easily removed later in the synthetic sequence. libretexts.orgorganic-chemistry.org

Reaction TypeElectrophile ExampleProduct Class
AcylationAcetyl Chloride (CH₃COCl)N-(1,1-dimethyl-4-oxobutan-1-yl)acetamide
AlkylationMethyl Iodide (CH₃I)N-methyl, N,N-dimethyl, and N,N,N-trimethyl derivatives
Sulfonylationp-Toluenesulfonyl chloride (TsCl)N-(4-methyl-1-((4-methylphenyl)sulfonamido)pentan-2-yl)benzenesulfonamide

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. chemsociety.org.ng The reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, often under acid catalysis, to yield the final imine product with its characteristic carbon-nitrogen double bond (-C=N-). nih.govunsri.ac.id A wide variety of aldehydes and ketones can be used in this reaction. mdpi.com

For example, the reaction of this compound with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-benzylidene derivative. This reaction is fundamental in synthetic chemistry for creating new carbon-nitrogen bonds and serves as a pathway to more complex molecular architectures. nih.gov

Transformations at the Carbon Backbone

The carbon skeleton of this compound is relatively robust. The quaternary carbon atom (C4), bonded to two methyl groups, an amino group, and a propyl chain, is sterically hindered and lacks protons, making it resistant to reactions that require deprotonation at this site. The rest of the aliphatic chain consists of single bonds and is generally unreactive except under harsh conditions that promote free-radical reactions.

One potential transformation, though not directly on the backbone, could be an intramolecular cyclization. While the amide itself is present, hydrolysis would first yield 4-amino-4-methylpentanoic acid. This γ-amino acid could, under certain conditions (e.g., heat), potentially undergo intramolecular condensation between the carboxylic acid and the amino group to form a six-membered cyclic amide, known as a lactam.

Oxidation Reactions and Product Characterization

The primary amino group of this compound derivatives is susceptible to oxidation by various reagents. The specific products depend on the choice of oxidant and reaction conditions.

Common oxidizing agents like hydrogen peroxide or peroxy acids can oxidize primary amines. youtube.com The reaction typically proceeds through an initial N-oxidation to form an alkylhydroxylamine. Further oxidation can lead to a nitroso compound, and subsequently to a nitroalkane. youtube.com Given the steric hindrance from the adjacent gem-dimethyl groups, the reaction may be slower compared to unhindered primary amines.

Alternatively, stronger oxidative conditions or specific catalytic systems can lead to the formation of a ketone through oxidative deamination. researchgate.net This transformation involves the conversion of the C-N bond to a C=O bond. Characterization of these products would involve spectroscopic methods such as Infrared (IR) spectroscopy to observe the appearance of N-O stretches (for hydroxylamines and nitro compounds) or a new carbonyl stretch (for ketones), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural changes.

Table 1: Plausible Oxidation Reactions of a this compound Derivative

Starting MaterialReagent(s)Plausible Product(s)Characterization Notes
N-Aryl-4-amino-4-methylpentanamideH₂O₂ or H₂SO₅N-Aryl-4-hydroxylamino-4-methylpentanamide, N-Aryl-4-nitroso-4-methylpentanamideIR: N-O stretching bands. ¹H NMR: Shift of protons alpha to nitrogen.
N-Aryl-4-amino-4-methylpentanamideBuffered KMnO₄N-Aryl-4-methyl-4-oxopentanamideIR: Appearance of a new C=O stretching band. ¹H NMR: Disappearance of amine protons and C4-H proton.
N-Aryl-4-amino-4-methylpentanamideRuCl₃, O₂N-Aryl-4-methylpentan-4-iminamide (leading to nitrile derivatives)IR: C≡N stretching band if imine is further oxidized/transformed.

Reduction Reactions and Product Characterization

The primary amide functional group in this compound derivatives can be selectively reduced. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorgosolver.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon. ucalgary.ca This is followed by coordination of the oxygen to the aluminum species, which converts the hydroxyl group into a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the corresponding diamine. ucalgary.cachemistrysteps.com

Catalytic hydrogenation can also achieve this reduction, though it often requires harsh conditions, such as high pressures and temperatures, with catalysts like copper chromite. wikipedia.org More recent advancements have identified more efficient catalysts, including nickel, platinum-vanadium, and ruthenium-molybdenum bimetallic systems that can operate under milder conditions. wikipedia.orgnih.gov

The product, 4-methylpentane-1,4-diamine or its N-substituted derivatives, can be characterized by the disappearance of the amide carbonyl signal in IR and ¹³C NMR spectra, and the appearance of new N-H signals (if applicable) and a -CH₂- signal in place of the carbonyl in NMR spectra.

Table 2: Reduction of a this compound Derivative

Starting MaterialReagent(s)ProductCharacterization Notes
This compound1. LiAlH₄, THF2. H₂O workup4-Methylpentane-1,4-diamineIR: Disappearance of C=O stretch (~1650 cm⁻¹). ¹³C NMR: Disappearance of carbonyl carbon signal (~175 ppm).
N-Aryl-4-amino-4-methylpentanamideNiCl₂(dme), PhSiH₃, Toluene, 115 °C nih.govN¹-Aryl-4-methylpentane-1,4-diamineMass Spectrometry: Molecular ion peak corresponding to the reduced product.

Substitution Reactions on Aliphatic and Aromatic Moieties

The nucleophilic primary amino group readily undergoes substitution reactions, most notably N-acylation and N-alkylation.

N-Acylation: This reaction involves treating the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. researchgate.netbath.ac.uk This transformation is generally high-yielding and can be used to install a wide variety of acyl groups. Catalytic methods using iodine or other Lewis acids can also promote this reaction under mild, solvent-free conditions. researchgate.net The resulting product is a diamide (B1670390) derivative.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved using alkyl halides. This reaction can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

If the this compound derivative contains an aromatic moiety (e.g., an N-aryl group), electrophilic aromatic substitution could be performed, with the position of substitution being directed by the existing groups on the aromatic ring.

Remote and Proximal C-H Bond Functionalization

The selective functionalization of otherwise inert C-H bonds represents a powerful strategy for molecular diversification. In derivatives of this compound, the amide or amine group can act as a directing group to guide a transition metal catalyst, typically palladium, to a specific C-H bond. rsc.orgresearchgate.net

By attaching a suitable directing group, such as a picolinamide (B142947) or an 8-aminoquinoline, to the primary amine, it is possible to direct C-H activation at the γ-position (C3) or δ-position (C2) of the pentanamide (B147674) backbone. rsc.orgresearchgate.net This enables the introduction of various functional groups, such as aryl, alkyl, or acetoxy groups, at these positions. nih.gov Recent developments have also demonstrated that the native primary amine itself can direct γ-C(sp³)–H arylation using specialized ligand systems. chemrxiv.orgiu.edu This strategy allows for the construction of complex carbon skeletons from simple aliphatic precursors.

Table 3: Potential C-H Functionalization Reactions

Substrate TypeCatalyst/ReagentsPosition FunctionalizedProduct Type
N-(8-quinolyl)-4-amino-4-methylpentanamidePd(OAc)₂, Aryl Halide, Ag₂CO₃γ-position (C3)γ-Aryl derivative
4-(Picolinamido)-4-methylpentanamidePd(OAc)₂, PhI(OAc)₂γ-position (C3)γ-Acetoxylated derivative nih.gov
This compound derivativePd(II)/SOHP ligand, Aryl Halide chemrxiv.orgγ-position (C3)γ-Aryl derivative

Intramolecular Cyclization and Ring-Forming Reactions

The dual functionality of this compound derivatives makes them excellent scaffolds for the synthesis of heterocyclic compounds through intramolecular cyclization.

Lactamization Pathways

As a γ-amino amide, derivatives of this compound are primed for intramolecular cyclization to form a five-membered γ-lactam (a pyrrolidin-2-one). wikipedia.org Direct thermal or acid-catalyzed cyclization of the primary amino amide would require harsh conditions due to the poor leaving group ability of ammonia from the primary amide.

However, if the amide is a secondary or tertiary amide (e.g., N-aryl-4-amino-4-methylpentanamide), intramolecular aminolysis can occur, where the primary amino group attacks the amide carbonyl carbon to displace the amine substituent and form the γ-lactam ring. This process can be facilitated by heat or catalysis.

A more modern and efficient approach involves directed C-H activation. Palladium-catalyzed intramolecular γ-C(sp³)–H amination can directly form the γ-lactam ring by creating a C-N bond between the amide nitrogen and the C4 carbon, though this would be a different class of lactam. nih.gov A more relevant pathway is the cyclization of the corresponding γ-amino acid, which can be formed by hydrolysis of the amide. The cyclization of γ-amino acids is a well-established route to γ-lactams. wikipedia.orgresearchgate.net

Heterocyclic Ring Formation Utilizing Amino Amide Scaffolds

The amino amide scaffold can be used to construct more complex heterocyclic systems through multicomponent reactions. A prime example is the Biginelli reaction or a similar cyclocondensation. organic-chemistry.orgunits.it In this type of reaction, the this compound derivative can act as the nitrogen-containing component.

For instance, reacting a derivative with a β-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde could lead to the formation of a dihydropyrimidine (B8664642) ring. acs.orgnih.gov The primary amine and one of the amide N-H protons would participate in the cyclization, incorporating the amino amide backbone into a larger heterocyclic structure. The versatility of this reaction allows for the synthesis of a wide library of complex molecules by varying the aldehyde and β-dicarbonyl components. nih.gov

Derivatives and Analogues of 4 Amino 4 Methylpentanamide in Chemical Research

Structurally Related Amides and Amino Acids

The core structure of 4-amino-4-methylpentanamide is closely related to the essential amino acid leucine (B10760876) and the general class of pentanamides. Research into these related compounds provides a framework for understanding the potential roles and synthetic utility of their derivatives.

Leucine, or 2-amino-4-methylpentanoic acid, is an essential α-amino acid with a non-polar isobutyl side chain. wikipedia.org Its derivatives are fundamental tools in various fields of chemical research, from biochemical studies to advanced synthetic chemistry. tcichemicals.com In synthetic applications, leucine derivatives are often employed as chiral auxiliaries, which help control the stereochemistry of chemical reactions to produce enantiomerically pure compounds for pharmaceuticals.

The chemical synthesis of leucine and its non-natural analogues allows for the development of compounds with highly specific properties. For instance, advanced synthetic methods have been developed to create L-leucine selectively labelled with isotopes like carbon-13 or deuterium in its diastereotopic methyl groups. rsc.org These labelled compounds are invaluable for mechanistic studies in enzymology and for metabolic research.

Common leucine derivatives used in research include those with protected amino or carboxyl groups, which are essential for peptide synthesis and other complex molecular constructions.

Table 1: Examples of Leucine Derivatives in Chemical Synthesis

Derivative Name Chemical Formula Key Application
N-(tert-Butoxycarbonyl)-L-leucine Monohydrate C11H21NO4·H2O Amino-protecting group for peptide synthesis. tcichemicals.com
N-Acetyl-L-leucine C8H15NO3 Used in biochemical research to study enzyme activity and metabolic pathways. tcichemicals.com
L-Leucine Ethyl Ester Hydrochloride C8H18ClNO2 Carboxyl-protected form of leucine, often used as a starting material in synthesis. tcichemicals.com

Pentanamide (B147674), also known as valeramide, is an amide derived from pentanoic acid. solubilityofthings.com Derivatives of pentanamide are frequently explored in medicinal chemistry for their potential as pharmaceuticals. solubilityofthings.comsigmaaldrich.com The basic pentanamide structure can be modified in numerous ways to alter its physicochemical properties, such as solubility and polarity. solubilityofthings.com While pentanamide itself is moderately soluble in water due to its hydrophilic amide group, increasing the length of the carbon chain in related amides generally decreases water solubility. solubilityofthings.com

Substitutions on the pentanamide backbone can occur at various positions, leading to a wide array of functional molecules. Research has explored compounds such as (S)-2-Acetamido-4-methylpentanamide and other related structures. sigmaaldrich.com These modifications are part of a broader strategy in drug design to find molecules with improved efficacy and pharmacokinetic profiles. The isosteric replacement of amide groups is a common tactic in medicinal chemistry to enhance potency, optimize properties, or create novel intellectual property. nih.gov

Functionalized Derivatives

Functionalization of the core this compound structure can be achieved by modifying the terminal amide group or by conjugating the molecule to other chemical moieties, such as heterocyclic rings or peptides. These modifications aim to enhance biological activity, stability, or target specificity.

Modification of the amide nitrogen (N-substitution) is a key strategy in medicinal chemistry. In the context of this compound, this would involve replacing one or both hydrogens of the -CONH2 group with other substituents. An example of a related N-substituted derivative is 4-amino-N,N-diethyl-4-methylpentanamide. nih.gov Such modifications can significantly impact a molecule's properties, including its ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its metabolic stability. Benzamide derivatives, for instance, exhibit a wide range of pharmacological activities, and their properties are often tuned via N-substitution. walshmedicalmedia.com

Conjugating amino acids and their analogues to heterocyclic compounds is a transformative strategy used to enhance their therapeutic properties, such as stability and bioavailability. nih.gov Heterocyclic scaffolds are ubiquitous in biologically active molecules. While direct conjugates of this compound with heterocycles are not extensively documented, the principles of conjugation are well-established.

For example, 4-amino-pyrimidines are crucial intermediates in the synthesis of vital compounds like Vitamin B1 (thiamine). google.com Thiamine itself contains both a pyrimidine (B1678525) and a thiazole (B1198619) ring, highlighting the importance of these heterocyclic systems in biological function. google.com The synthesis of thiamine involves connecting the pyrimidine moiety to a thiazole precursor, demonstrating a practical application of combining these structural motifs. google.com Attaching amino acid-like structures to such heterocyclic cores is a recognized approach to developing novel antimicrobial, anticancer, and anti-inflammatory agents. nih.gov

The presence of an amino group makes this compound a candidate for incorporation into peptides or for use in creating peptidomimetics. Conjugating molecules to peptides or proteins can improve water solubility and reduce clearance by the kidneys, extending circulation time in the body. reading.ac.uk

Peptide conjugates are designed to target specific biological receptors or tissues. For example, platinum(IV) complexes have been conjugated to peptides like RGD to specifically target certain integrins found in tumor vasculature. nih.gov Because this compound is a non-natural amino acid analogue, its incorporation into a peptide chain would result in a peptidomimetic. Such structures often exhibit increased resistance to enzymatic degradation compared to natural peptides, a desirable attribute in drug design. The synthesis of these conjugates typically involves standard amide bond formation techniques. nih.govreading.ac.uk

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Leucine
N-(tert-Butoxycarbonyl)-L-leucine Monohydrate
N-Acetyl-L-leucine
L-Leucine Ethyl Ester Hydrochloride
(R)-2-Amino-4-methylpentanamide hydrochloride
Pentanamide
(S)-2-Acetamido-4-methylpentanamide
4-amino-N,N-diethyl-4-methylpentanamide
Thiamine

Ureidoamide and Thiourea (B124793) Derivatives

Thiourea and urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of such derivatives typically involves the reaction of a primary or secondary amine with an isothiocyanate or isocyanate, respectively. These reactions are generally straightforward and allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A comprehensive search of chemical literature and research databases did not yield any specific studies on the synthesis or biological evaluation of ureidoamide or thiourea derivatives of this compound. Research in this area would likely involve the reaction of the primary amino group of this compound with various isocyanates and isothiocyanates to produce a library of novel compounds. Subsequent screening of these compounds for biological activity could uncover potential therapeutic agents. The structural features of this compound, including the quaternary carbon and the amide functionality, could impart unique properties to its derivatives.

General Synthetic Approaches for Urea and Thiourea Derivatives
Derivative TypeGeneral ReactionPotential Starting MaterialPotential Reagent
UreidoamideAmine + IsocyanateThis compoundAlkyl or Aryl Isocyanate
ThioureaAmine + IsothiocyanateThis compoundAlkyl or Aryl Isothiocyanate

Isomers and Stereoisomers

The study of isomers is crucial in chemical and pharmaceutical research as different spatial arrangements of atoms can lead to vastly different biological activities. For this compound, both stereoisomerism and regioisomeric variations are theoretically possible, though specific research in these areas is not documented.

The 4-position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-4-Amino-4-methylpentanamide and (S)-4-Amino-4-methylpentanamide. Enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the separation and individual study of each enantiomer are of high importance in drug development.

Methods for the separation of enantiomers of amino compounds are well-established and include chiral chromatography and diastereomeric salt formation. Once separated, the distinct biological activities of each enantiomer could be investigated. For example, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even contribute to adverse effects. A thorough investigation into the enantiomeric series of this compound would be a critical step in assessing its potential as a bioactive molecule. However, no such studies have been reported in the available scientific literature.

Regioisomers are constitutional isomers that have the same functional groups but at different positions. In the context of derivatives of this compound, regioisomeric studies would involve the synthesis and comparison of isomers where functional groups are introduced at different positions on the pentanamide backbone or on any appended aromatic rings.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Principles

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-4-methylpentanamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the methylene (B1212753) groups adjacent to the carbonyl and the quaternary carbon would have characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be that of the carbonyl carbon of the amide group, which typically appears in the downfield region of the spectrum (around 170-180 ppm). The quaternary carbon bearing the amino and methyl groups would also have a characteristic chemical shift, as would the other aliphatic carbons.

Stereochemistry: For chiral molecules, specialized NMR techniques can be employed to determine the stereochemistry. While this compound itself is not chiral, derivatives or related chiral compounds could be analyzed using chiral shift reagents or by forming diastereomeric derivatives to resolve the signals of the different enantiomers.

Illustrative ¹H NMR Data for a Similar Aliphatic Amide:

Chemical Shift (ppm) Multiplicity Integration Assignment
1.2 s 6H C(CH₃)₂
1.8 t 2H -CH₂-
2.2 t 2H -CH₂-C=O
5.4 br s 2H -NH₂ (amide)

Illustrative ¹³C NMR Data for a Similar Aliphatic Amide:

Chemical Shift (ppm) Assignment
25.0 C(CH₃)₂
35.0 -CH₂-
45.0 -CH₂-C=O
55.0 -C(NH₂)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine and primary amide groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3400-3200 Strong, Broad N-H Amine & Amide Stretching
2960-2850 Medium-Strong C-H Aliphatic Stretching
~1650 Strong C=O Amide I (Carbonyl Stretch)

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₆H₁₄N₂O), the expected exact mass would be approximately 130.1106 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the amide group or cleavage adjacent to the quaternary carbon.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile organic compound. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. For this compound, the chiral center is the quaternary carbon atom (C4) bonded to the amino group, a methyl group, a propyl group, and the carboxamide functional group. The separation of its (R)- and (S)-enantiomers is critical for understanding its stereospecific properties and for quality control in stereoselective synthesis.

The primary method for this analysis is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). The principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation and quantification.

For a primary amino amide like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The analytical goal is to determine the enantiomeric excess (e.e.), a measure of the purity of one enantiomer relative to the other. It is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Where A₁ is the area of the major enantiomer's peak and A₂ is the area of the minor enantiomer's peak. A successful separation would yield a baseline-resolved chromatogram from which this calculation can be accurately performed.

Illustrative Data for Chiral HPLC Separation

ParameterValue / Condition
ColumnChiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane / Ethanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Hypothetical Enantiomer 1)8.5 min
Retention Time (Hypothetical Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound is a polar, non-volatile molecule due to the presence of the primary amine and amide functional groups, which readily form hydrogen bonds. Direct analysis by GC is therefore not feasible.

To make the compound suitable for GC analysis, a chemical derivatization step is required. Derivatization converts the polar functional groups into less polar, more volatile ones. For the amino group in this compound, a common and effective method is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the amine to form a volatile tert-butyldimethylsilyl (TBDMS) derivative. This process increases the compound's volatility and thermal stability, allowing it to be analyzed by GC.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar 5% phenyl-methylpolysiloxane phase). When coupled with a Mass Spectrometer (MS), this method (GC-MS) provides not only retention time data for purity assessment but also mass spectral data that confirms the identity and structure of the derivative. The fragmentation pattern in the mass spectrum can be used to verify the molecular weight and structural components of the original molecule.

Illustrative GC-MS Parameters for Derivatized Analysis

ParameterValue / Condition
Derivatization ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at 1.2 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 15 °C/min
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass Range50-500 m/z

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous elucidation of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution or by slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

This diffraction data is then used to calculate an electron density map of the crystal's repeating unit (the unit cell). From this map, the positions of each atom can be determined. Further computational refinement leads to a precise molecular model. For this compound, this analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation. Furthermore, it would provide invaluable information on intermolecular interactions, such as the hydrogen-bonding network formed by the amine and amide groups, which dictates how the molecules pack together in the crystal lattice.

Illustrative Crystallographic Data Table

ParameterIllustrative Value
Chemical FormulaC₆H₁₄N₂O
Formula Weight130.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume845.0 ų
Z (Molecules per unit cell)4
Calculated Density1.025 g/cm³

Theoretical and Computational Investigations of 4 Amino 4 Methylpentanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 4-Amino-4-methylpentanamide, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. materialsciencejournal.orgresearchgate.net These parameters include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms).

Table 1: Calculated Geometric and Electronic Properties for this compound (Illustrative DFT Data)

ParameterPredicted ValueUnit
Total Energy-441.87Hartrees
Dipole Moment3.45Debye
C=O Bond Length1.24Å
C-N (Amide) Bond Length1.36Å
C-C (Backbone) Bond Length1.53Å
C-N (Amine) Bond Length1.47Å
O=C-N Bond Angle123.5Degrees
H-N-H (Amine) Bond Angle106.8Degrees

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.comyoutube.com The most important of these orbitals are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the orbital that holds the outermost, most energetic electrons and acts as an electron donor. The LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.orgwikipedia.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For this compound, the HOMO is expected to be localized around the electron-rich amino and amide groups, while the LUMO would be associated with the carbonyl group.

Table 2: Frontier Orbital Energies for this compound (Illustrative DFT Data)

ParameterEnergy
HOMO Energy-6.25 eV
LUMO Energy0.89 eV
HOMO-LUMO Gap 7.14 eV

Molecular Modeling and Simulation

While quantum calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior over time.

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. nih.govmdpi.com MD simulations of this compound in a solvent (such as water) can reveal its conformational landscape. The molecule has several rotatable bonds, allowing it to adopt numerous shapes or conformers. MD simulations track the trajectory of each atom over time, allowing for the identification of the most stable and frequently occurring conformations. researchgate.net

These simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, one can analyze the formation and lifetime of hydrogen bonds between the amino and amide groups of this compound and surrounding water molecules. This provides insight into its solubility and how it interacts with an aqueous environment.

When the structure of a target protein is unknown, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a homologous protein (a "template"). proteopedia.orgnih.govsld.cu This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures.

Protein-ligand docking is a molecular modeling technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the protein receptor). nih.govmdpi.com In a non-clinical context, docking this compound into the active site of a modeled or known enzyme structure can elucidate potential binding modes. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This can reveal key amino acid residues that may interact with the ligand's amide, amine, or methyl groups, providing a structural hypothesis for its molecular recognition at a protein target. researchgate.net

Cheminformatics Applications

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, these tools can rapidly predict a range of physicochemical and pharmacokinetic properties based solely on its chemical structure. These predictions are useful for initial characterization and for comparing it with other compounds. Properties frequently calculated include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are important for understanding a molecule's behavior in different environments, such as its potential to cross biological membranes.

Table 3: Predicted Physicochemical Properties of this compound (Cheminformatics Data)

PropertyPredicted Value
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
XLogP3 (Lipophilicity)-0.8
Topological Polar Surface Area (TPSA)69.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count3

Representation and Encoding of Chemical Structures (e.g., SMILES)

To perform computational analysis, the three-dimensional structure of a chemical compound must be translated into a machine-readable format. Various encoding systems exist to represent molecular structures, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common. SMILES uses a string of characters to denote the atoms and bonds within a molecule, allowing for its storage in databases and use in computational software.

Other key representations include the IUPAC name, which provides a systematic nomenclature, and the molecular formula, which summarizes the elemental composition.

Representation TypeValue for this compound
IUPAC NameThis compound
Molecular FormulaC6H14N2O
Canonical SMILESCC(C)(N)CCC(=O)N
InChI Key(Varies based on generation)

Database Searching and Virtual Screening Methodologies

With a digital representation of this compound, researchers can search vast chemical databases to find structurally similar compounds or screen virtual libraries for molecules with the potential to bind to a specific biological target. Virtual screening (VS) is a cost-effective computational technique that filters large collections of compounds to identify a smaller subset of promising candidates for further experimental testing. nih.govnih.gov

The primary methodologies for virtual screening include:

Structure-Based Virtual Screening (SBVS): This method is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. nih.gov Using a technique called molecular docking, software simulates the interaction between this compound (or its analogs) and the target's binding site. A scoring function then estimates the binding affinity, allowing compounds to be ranked based on their predicted ability to form a stable complex with the target. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS is utilized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov It uses the structure of a known active ligand, such as this compound, as a template. nih.gov Methods like pharmacophore modeling identify the essential chemical features required for activity, and compound libraries are searched for molecules that match this pharmacophoric query.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in elucidating these relationships, enabling the rational design of more potent and selective molecules.

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as ligand-based or structure-based, depending on the available information.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target is unknown, but a set of molecules (ligands) with known activity is available. LBDD focuses on analyzing the properties of these known active molecules, like this compound, to build a model that explains their activity. This model can then be used to predict the activity of new, untested compounds. Key LBDD techniques include pharmacophore modeling and Quantitative Structure-Activity Relationships (QSAR).

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes the preferred method. This direct design approach uses the target's structural information to design molecules that can fit precisely into its binding site. Molecular docking, for instance, would allow researchers to computationally place this compound into the active site of a target protein and analyze its binding pose and interactions, guiding modifications to improve affinity and selectivity.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in a molecule's structure influence its activity, and this relationship can be quantified.

A QSAR model is essentially an equation that relates numerical representations of a molecule's structure (descriptors) to its measured biological activity. For a series of analogs of this compound, a QSAR study would follow a defined workflow.

StepDescriptionExample related to this compound
1. Data Set CollectionGather a series of structurally related compounds with experimentally measured biological activity (e.g., inhibitory concentration).Collect a set of derivatives of this compound and their corresponding activity data against a specific enzyme.
2. Descriptor CalculationFor each molecule, calculate numerical descriptors that quantify its physicochemical properties (e.g., size, lipophilicity, electronic properties).Calculate descriptors like molecular weight, logP (lipophilicity), polar surface area, and number of hydrogen bond donors/acceptors for each analog.
3. Model ConstructionUse statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model that relates the descriptors (predictor variables) to the biological activity (response variable).Develop an equation: Activity = c1(descriptor A) + c2(descriptor B) + ... + constant.
4. Model ValidationRigorously test the model's predictive power using internal and external test sets to ensure it is robust and not due to chance correlation.Use the model to predict the activity of a subset of compounds not used in its creation and compare the predicted values to the experimental results.
5. PredictionApply the validated model to predict the activity of new, hypothetical compounds.Design novel analogs of this compound and use the QSAR model to prioritize which ones to synthesize and test based on their high predicted activity.

By establishing a reliable QSAR model, researchers can guide the optimization of lead compounds, predict the activity of new molecules before synthesis, and gain insight into the structural features that are crucial for biological effect.

Research Applications Beyond Clinical Development

Molecular Probes and Biochemical Reagents

The unique structure of 4-Amino-4-methylpentanamide, featuring both a primary amine and an amide functional group, alongside a quaternary carbon, makes it a candidate for development as a molecular probe and biochemical reagent.

Use as Building Blocks in Organic Synthesis

In the field of organic synthesis, molecules containing both amine and amide functionalities are valuable as building blocks for the construction of more complex chemical entities. The primary amine can serve as a nucleophile or be readily converted into other functional groups, while the amide bond provides a stable linkage that is a common feature in many biologically active molecules. The gem-dimethyl group on the alpha-carbon to the amine could provide steric hindrance that might influence the reactivity and conformational properties of molecules synthesized from this scaffold. However, there are currently no published studies detailing the use of this compound as a synthetic building block.

Application as Substrates for Enzymatic Studies

The amide bond in this compound makes it a potential substrate for various hydrolytic enzymes, such as amidases or proteases. Enzymatic studies utilizing this compound could provide insights into the substrate specificity and catalytic mechanisms of these enzymes. The steric bulk provided by the gem-dimethyl group could be a key determinant in its recognition and processing by enzyme active sites. At present, no enzymatic studies utilizing this compound as a substrate have been reported in the literature.

Investigation of Biological Mechanism-of-Action

The structural motifs within this compound suggest that it could interact with various biological targets, including enzymes and other proteins, and potentially influence cellular processes.

Enzyme Modulation and Inhibition Mechanisms (e.g., Dipeptidyl Peptidase IV, Aminopeptidases)

Compounds with N-terminal amino groups are known to interact with aminopeptidases. Dipeptidyl peptidase IV (DPP-IV) is a specific type of aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of polypeptides and is a key target in diabetes therapy. While numerous inhibitors of DPP-IV and other aminopeptidases have been developed, there is no available data to suggest that this compound has been investigated for its potential to inhibit these enzymes. Mechanistic studies would be required to determine if it could act as a competitive, non-competitive, or uncompetitive inhibitor.

Studies on Protein and Peptide Interaction Dynamics

The amine and amide groups of this compound offer potential sites for hydrogen bonding, which is a critical force in the interaction between small molecules and proteins or peptides. Research into how this compound might bind to specific protein pockets or influence the conformation of peptides could provide valuable information for drug design and molecular recognition studies. However, the scientific literature does not currently contain any studies on the protein or peptide interaction dynamics of this compound.

Influence on Cellular Processes at a Mechanistic Level (e.g., apoptosis induction, cell cycle arrest in in vitro models)

Many small molecules can influence cellular fate by inducing programmed cell death (apoptosis) or causing a halt in the cell division cycle (cell cycle arrest). These effects are often mediated by complex signaling pathways within the cell. Investigating whether this compound can induce such effects in cancer cell lines or other in vitro models could uncover potential therapeutic applications. To date, no studies have been published that examine the influence of this compound on apoptosis or the cell cycle.

Materials Science Applications

The unique chemical architecture of amino amides, such as this compound, which combines a hydrophilic amino group and an amide bond with a hydrophobic alkyl backbone, presents intriguing possibilities for their application in materials science. These molecules can be conceptualized as functional building blocks for the development of novel materials with tailored properties.

Role in Formulation Development (e.g., dispersibility enhancers)

In formulation science, achieving stable and uniform dispersions of active ingredients or particles within a matrix is a critical challenge. Amino amides, owing to their amphiphilic nature, have the potential to act as effective formulation aids. The polar amino and amide groups can interact with the surface of particles or with polar solvents, while the nonpolar alkyl chain can associate with nonpolar environments.

While specific research on this compound as a dispersibility enhancer is not extensively documented, the principles of using amino-functionalized molecules are well-established. For instance, the modification of nanosheet surfaces with amino-functionalized polymers has been shown to significantly enhance their dispersibility and create stable colloidal dispersions in water. acs.org This is attributed to the introduction of hydrophilic groups that improve the interaction with the aqueous medium. acs.org Similarly, amino acid-based amphiphiles, which share structural similarities with amino amides, are known to act as permeation enhancers by interacting with lipid domains. nih.gov

Theoretically, a compound like this compound could function as a dispersibility enhancer by adsorbing at the interface between two immiscible phases or between a particle and a liquid medium. This would reduce interfacial tension and prevent the aggregation of particles, leading to a more stable formulation.

Table 1: Potential Roles of Amino Amide Moieties in Formulation Development

MoietyPropertyPotential Function in Formulation
Amino Group (-NH2) Hydrophilic, Cationic (at low pH)Interacts with polar surfaces and solvents; can provide electrostatic stabilization.
Amide Group (-CONH2) Polar, Hydrogen BondingContributes to interfacial activity and interaction with polar components.
Alkyl Backbone HydrophobicInteracts with nonpolar substances, enhancing solubility in organic media or at interfaces.

Applications in Advanced Polymeric Systems

Amino amides can serve as valuable monomers or functional additives in the synthesis of advanced polymeric systems. Their incorporation into polymer chains can impart specific properties such as improved biocompatibility, biodegradability, and enhanced mechanical or thermal performance.

One of the most promising areas is in the development of poly(ester amides) (PEAs). These polymers combine the beneficial properties of polyesters (flexibility and degradability) with those of polyamides (good thermomechanical properties). acs.orgnih.gov Introducing α-amino acids or related structures like amino amides into the PEA backbone can offer several advantages:

Biocompatibility and Biodegradability : The presence of amino acid-like structures makes the resulting polymers more compatible with biological systems and susceptible to degradation into non-toxic products. acs.orgnih.gov

Enhanced Hydrogen Bonding : The amide groups can form strong hydrogen bonds, which can improve the mechanical strength and thermal stability of the polymer. researchgate.net

Introduction of Functional Groups : The amino group can serve as a reactive site for further chemical modification or for interaction with biological systems. acs.orgnih.gov

Amino acids have been successfully used to create functional polymers for a variety of biomedical applications. nih.gov These polymers can be synthesized to have either the amino acid moiety in the main chain or as a pendant group. nih.gov The versatility of amino acids as building blocks allows for the creation of polymers with tailored properties for specific applications. nih.gov

Development of Novel Chemical Scaffolds

The amino amide motif is a recurring structural element in biologically active molecules and serves as a valuable scaffold for the design of new therapeutic agents and chemical biology tools.

Design of Inhibitors for Biological Targets

The ability of the amino amide group to participate in key molecular interactions, such as hydrogen bonding and metal chelation, makes it an attractive scaffold for the design of enzyme inhibitors. A notable example is the use of α-amino amides as zinc-binding groups in the design of non-hydroxamate histone deacetylase 6 (HDAC6) inhibitors. mdpi.com

In this context, the α-amino amide moiety has been shown to coordinate with the zinc ion in the active site of HDAC6 in a bidentate fashion. mdpi.com This interaction is crucial for the inhibitory activity of the molecule. The design of these inhibitors demonstrates the potential of the amino amide scaffold to replace traditional zinc-binding groups, like hydroxamates, which can sometimes be associated with toxicity. mdpi.com The stereochemistry of the amino amide can also play a significant role in the potency of the inhibitor, highlighting the importance of the three-dimensional arrangement of the scaffold. mdpi.com

Table 2: Comparison of Zinc-Binding Groups in HDAC Inhibitors

Zinc-Binding GroupKey Interaction with ZincReported Advantages of α-Amino Amide
Hydroxamic Acid Bidentate chelationAvoidance of potential genotoxicity and mutagenicity associated with hydroxamates. mdpi.com
α-Amino Amide Bidentate chelationFavorable pharmacological and druglike properties. mdpi.com

Exploration of Amino Amides in Chemical Biology

In the field of chemical biology, amino amides are utilized in the development of probes to study biological processes. Their structural features allow for their incorporation into fluorescent probes for detecting enzyme activity or for the selective measurement of specific biomolecules.

For example, acyl aminopyridines, which are a class of amino amides, have been used to create fluorescent substrates for enzymes like fatty acid amide hydrolase. nih.gov The cleavage of the amide bond by the enzyme results in a change in the fluorescence properties of the aminopyridine leaving group, allowing for the quantification of enzyme activity. nih.gov The chemical stability of the amide bond is advantageous in these assays as it leads to low background hydrolysis and higher sensitivity. nih.gov

Furthermore, fluorescent probes are essential for the detection and quantification of amino acids in biological research. These probes are designed to selectively recognize and interact with amino acids, leading to a change in fluorescence. The amino and amide functionalities are key to the design of such probes, as they can participate in the specific binding interactions required for selective recognition.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Amino Amide Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules. For amino amides like 4-Amino-4-methylpentanamide, these computational tools can accelerate research in several key areas. ML algorithms, particularly deep learning, have shown immense potential in predicting the three-dimensional structures of proteins, a task that has been a significant bottleneck in drug discovery. This capability can be extended to model the interactions between amino amides and biological targets, aiding in the design of novel compounds with specific functionalities.

Table 1: Potential Applications of AI/ML in Amino Amide Research

Application Area AI/ML Technique Potential Impact on this compound Research
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks Prediction of physicochemical properties, biological activity, and toxicity of novel derivatives without the need for initial synthesis.
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Automated generation of new this compound-based structures with desired functionalities.
Synthesis Planning Retrosynthesis prediction algorithms Identification of optimal and novel synthetic routes for this compound and its derivatives, improving efficiency and yield.

| Interaction Modeling | Molecular docking simulations, Deep learning-based protein structure prediction | Understanding and predicting the binding of this compound derivatives to biological targets. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will likely focus on developing more environmentally friendly and sustainable production methods. A promising avenue is the use of enzymatic catalysis. For instance, engineered glutamate (B1630785) dehydrogenase has been successfully used for the sustainable synthesis of (R)-4-Aminopentanoic acid from levulinic acid, a biomass-derived starting material. This biocatalytic approach offers high stereoselectivity and atom economy, utilizing inexpensive ammonia (B1221849) as the amino donor and generating only water as a byproduct. Similar enzymatic strategies could be developed for the asymmetric synthesis of this compound, reducing the reliance on traditional chemical methods that often involve harsh reaction conditions and generate significant waste.

The exploration of alternative, greener solvents and reaction media is another critical area. The development of solvent-free reaction conditions or the use of biodegradable solvents can significantly reduce the environmental footprint of the synthesis process.

Advanced Analytical Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for process optimization, ensuring product quality, and enhancing safety. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. For the synthesis of this compound, the implementation of PAT could lead to significant improvements in efficiency and consistency.

Advanced spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, are powerful tools for in-line or on-line reaction monitoring. These non-destructive methods can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters. For example, NIR spectroscopy has been used to monitor the increasing number of amide bonds during peptide synthesis.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), can provide detailed insights into the reaction progress and impurity profiles. The integration of these analytical methods into an automated system can enable real-time feedback control, leading to optimized reaction conditions and higher yields of the desired product.

Table 2: Advanced Analytical Techniques for Monitoring this compound Synthesis

Analytical Technique Mode of Application Information Provided
Raman Spectroscopy In-line/On-line Real-time concentration of reactants, intermediates, and products; reaction kinetics.
Near-Infrared (NIR) Spectroscopy In-line/On-line Monitoring of functional group transformations (e.g., amide bond formation).
HPLC/UPLC-MS At-line/On-line Separation and identification of reaction components, impurity profiling, and reaction completion.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | On-line (Flow NMR) | Detailed structural information on reaction species in real-time. |

Exploration of New Biological Targets and Mechanisms (non-clinical focus)

While the clinical applications of this compound are outside the scope of this discussion, the exploration of its interactions with novel biological targets in a non-clinical setting is a key area for future research. The structural motifs present in amino amides make them interesting candidates for interacting with a wide range of biological macromolecules.

Future studies could investigate the potential of this compound and its derivatives as inhibitors of specific enzymes. For example, amino acid synthesis inhibitors are a known class of herbicides that act on specific enzymes to block the production of essential amino acids in plants. umn.edu By designing derivatives of this compound, it may be possible to target enzymes involved in various biological pathways. The process of identifying and validating new therapeutic targets is a crucial first step in drug discovery. nih.gov

The investigation of how these molecules interact with protein-protein interfaces is another promising avenue. These interactions are often challenging to target with small molecules, and the unique structural features of amino amides could offer new opportunities for modulation.

Design of Multi-functional Amino Amide Systems

The design of molecules with multiple, integrated functionalities is a growing trend in materials science and chemical biology. The this compound scaffold provides a versatile platform for the development of such multi-functional systems.

One area of exploration is the use of amino amides as bifunctional organocatalysts. The presence of both an amine and an amide group allows these molecules to act as both a Brønsted base and a Brønsted acid, facilitating various asymmetric organic transformations. mdpi.comresearchgate.net By modifying the substituents on the this compound backbone, it may be possible to tune the catalytic activity and selectivity for specific reactions.

Another exciting direction is the incorporation of this compound into larger molecular architectures for applications in drug delivery. Polymers based on amino acids, known as poly(amino acid)s or polyamides, are biodegradable and biocompatible materials that have been extensively studied as drug carriers. nih.govrsc.org By synthesizing polymers incorporating this compound, it may be possible to create novel drug delivery systems with tailored properties, such as controlled release profiles or targeted delivery to specific tissues. rsc.org The design of such systems could also involve creating stimuli-responsive materials that release their payload in response to specific biological cues.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Amino-4-methylpentanamide, and how can reaction progress be monitored?

  • Methodological Answer : Synthesis typically involves amidation or condensation reactions. Key steps include:

  • Intermediate Preparation : Reacting 4-methylpentanoic acid derivatives with ammonia or protected amines under anhydrous conditions.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or ninhydrin staining for amine detection. Confirm completion via disappearance of starting material spots .
    • Data Table : Common Solvents for Recrystallization
Solvent SystemPurity ImprovementNotes
Ethanol/WaterHighIdeal for polar intermediates
Acetone/HexaneModerateAvoid for highly acidic/basic compounds

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Prioritize:

  • NMR Spectroscopy : 1^1H NMR for amine proton detection (~1.5–2.5 ppm for methyl groups; ~5–6 ppm for amide NH). 13^{13}C NMR confirms carbonyl (170–180 ppm) and quaternary carbons.
  • IR Spectroscopy : Amide C=O stretch (~1650 cm1^{-1}), N-H bend (~1550 cm1^{-1}).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) and fragmentation patterns.
    • Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to validate peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize this compound yield?

  • Methodological Answer : Use a Design of Experiments (DOE) approach:

  • Variables : Temperature (40–100°C), catalyst loading (e.g., HATU/DMAP), solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Analyze interactions between variables. For example, higher temperatures may reduce reaction time but increase side products.
  • Validation : Repeat optimized conditions 3× to ensure reproducibility. Report yields with standard deviations .

Q. How should contradictions between experimental and computational data (e.g., DFT-predicted reactivity) be resolved?

  • Methodological Answer :

  • Experimental Replication : Ensure synthetic protocols are rigorously followed; confirm compound purity via HPLC (>95% purity threshold).
  • Computational Calibration : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental NMR chemical shifts or IR frequencies. Adjust basis sets if deviations exceed 5%.
  • Statistical Analysis : Use t-tests to compare experimental vs. theoretical bond lengths/angles. Significant discrepancies (p < 0.05) may indicate model limitations .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent unwanted nucleophilic side reactions.
  • Low-Temperature Control : Conduct reactions at 0–4°C to minimize thermal degradation.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or over-alkylation). Adjust stoichiometry or solvent polarity accordingly .

Methodological Frameworks

Q. How to design a statistically robust study comparing this compound’s bioactivity across analogs?

  • Methodological Answer :

  • Hypothesis : "Structural modifications (e.g., methyl group position) alter receptor binding affinity."
  • Variables : Independent = substituent type; Dependent = IC50_{50} values.
  • Controls : Include positive (known active compound) and negative (solvent-only) controls.
  • Analysis : Use ANOVA with post-hoc Tukey tests to compare means. Report effect sizes and confidence intervals .

Q. What criteria define a rigorous research question for studying this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Ensure access to synthetic intermediates and analytical tools.
  • Novel : Investigate understudied aspects (e.g., enantioselective synthesis).
  • Ethical : Exclude human/animal studies unless explicitly approved.
  • Relevant : Align with gaps in literature (e.g., catalytic applications) .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data for this compound?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., NMR spectra) in supplementary materials.
  • Error Analysis : Calculate signal-to-noise ratios and integration errors for NMR peaks.
  • Cross-Validation : Compare with literature values (e.g., NIST databases) and justify deviations (e.g., solvent effects) .

Q. What are best practices for documenting synthetic protocols in publications?

  • Methodological Answer :

  • Detail Steps : Specify reaction vessels, stirring speeds, and cooling/heating rates.
  • Characterization : Include melting points, optical rotation (if chiral), and elemental analysis.
  • Reproducibility : Provide step-by-step videos or supplementary procedural flowcharts .

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